molecular formula C20H27N3O B14726729 Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol CAS No. 5466-34-2

Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol

Cat. No.: B14726729
CAS No.: 5466-34-2
M. Wt: 325.4 g/mol
InChI Key: MRRUZRQLJRYSEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol typically involves multi-step reactions. One common method includes the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives. These intermediates are then subjected to reductive amination and Grignard reactions to introduce the piperidine moieties .

Industrial Production Methods

Industrial production of this compound often employs high-throughput synthetic techniques to ensure efficiency and scalability. Methods such as one-pot multicomponent reactions (MCRs) and organophotocatalysis have been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. The quinoline ring system enhances the binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol stands out due to its dual piperidine and quinoline structure, which imparts a unique combination of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and drug discovery .

Properties

CAS No.

5466-34-2

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol

InChI

InChI=1S/C20H27N3O/c24-20(18-10-4-5-11-21-18)16-14-19(23-12-6-1-7-13-23)22-17-9-3-2-8-15(16)17/h2-3,8-9,14,18,20-21,24H,1,4-7,10-13H2

InChI Key

MRRUZRQLJRYSEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O

Origin of Product

United States

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